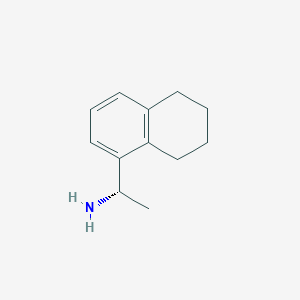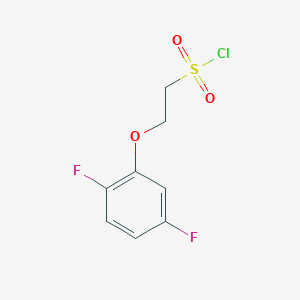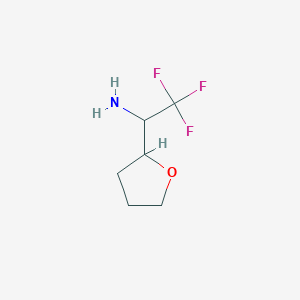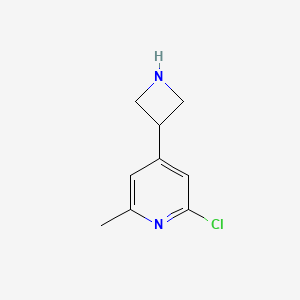
(S)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring structure attached to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as acyl chlorides or isocyanates are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of amides or carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In the field of medicine, (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The tetrahydronaphthalene ring structure may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanol: A related compound with a hydroxyl group instead of an amine group.
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: The ketone precursor used in the synthesis of the amine.
Uniqueness
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the tetrahydronaphthalene ring and the ethanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1S)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8-9H,2-3,5,7,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
BBIYYVNEPUDYHG-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC2=C1CCCC2)N |
Kanonische SMILES |
CC(C1=CC=CC2=C1CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Methoxymethyl)phenoxy]piperidine](/img/structure/B13534197.png)
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)
![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)





![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)
![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)
![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)

